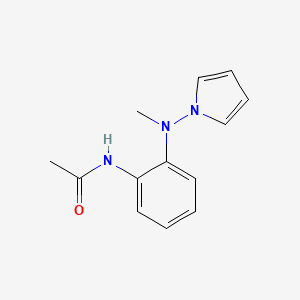

N-(2-(Methyl(1H-pyrrol-1-yl)amino)phenyl)acetamide

Description

Systematic Nomenclature and Structural Identification

The IUPAC name N-{2-[Methyl(1H-pyrrol-1-yl)amino]phenyl}acetamide systematically describes its structure: an acetamide group (-NHCOCH₃) bonded to the phenyl ring at the ortho position (C-2), which is further substituted with a methylamino group linked to a 1H-pyrrol-1-yl moiety. The pyrrole ring, a five-membered aromatic system with one nitrogen atom, is methylated at the nitrogen, enhancing its electronic and steric properties. The molecular formula C₁₃H₁₅N₃O corresponds to a calculated molecular weight of 229.28 g/mol, consistent with its elemental composition.

The compound’s structural features include:

- A planar phenyl ring facilitating π-π stacking interactions.

- An acetamide group capable of hydrogen bonding.

- A methylated pyrrole ring contributing to lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| IUPAC Name | N-{2-[Methyl(1H-pyrrol-1-yl)amino]phenyl}acetamide |

| CAS Registry Number | 106105-29-7 |

| Molecular Formula | C₁₃H₁₅N₃O |

| Molecular Weight | 229.28 g/mol |

Historical Development in Heterocyclic Acetamide Research

The synthesis of heterocyclic acetamides evolved alongside advancements in organometallic chemistry and protecting-group strategies. Early methodologies relied on condensation reactions between aniline derivatives and acetylating agents, but limited regioselectivity hampered progress. A breakthrough emerged with the adoption of Weinreb amides , which enabled controlled carbonyl additions to heteroaromatic systems. For instance, lithiation of N-methylpyrrole using n-butyllithium (-78°C) followed by reaction with Weinreb amides allowed precise functionalization of pyrrole rings, a technique critical for synthesizing derivatives like this compound.

The introduction of continuous flow reactors and automated purification systems in the 2020s further optimized large-scale production, reducing reaction times and improving yields. These innovations positioned heterocyclic acetamides as versatile intermediates for drug candidates, particularly in inflammation and oncology research.

Significance in Contemporary Medicinal Chemistry

This compound exemplifies the strategic integration of heterocycles into drug design. The pyrrole ring enhances binding affinity to enzymatic targets through dipole interactions and hydrophobic effects, while the acetamide group modulates solubility and bioavailability. Recent studies highlight its potential as a COX-II inhibitor , analogous to other acetamide derivatives that suppress prostaglandin synthesis without gastrointestinal toxicity. Additionally, its structural similarity to vesicular acetylcholine transporter (VAChT) inhibitors suggests applications in neurodegenerative diseases, though further in vivo validation is required.

| Application Area | Mechanism of Action |

|---|---|

| Anti-inflammatory | COX-II enzyme inhibition |

| Neurodegenerative | VAChT modulation |

| Antimicrobial | Disruption of bacterial cell membranes |

Properties

CAS No. |

87948-05-8 |

|---|---|

Molecular Formula |

C13H15N3O |

Molecular Weight |

229.28 g/mol |

IUPAC Name |

N-[2-[methyl(pyrrol-1-yl)amino]phenyl]acetamide |

InChI |

InChI=1S/C13H15N3O/c1-11(17)14-12-7-3-4-8-13(12)15(2)16-9-5-6-10-16/h3-10H,1-2H3,(H,14,17) |

InChI Key |

NZUFRNKFAABWFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1N(C)N2C=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Methyl(1H-pyrrol-1-yl)amino)phenyl)acetamide typically involves the reaction of a substituted aniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane under an ice-water bath to control the temperature and prevent side reactions . The resulting intermediate is then reacted with methylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) at the Pyrrole Ring

Pyrroles are highly reactive toward electrophilic substitution due to their aromatic π-system. Substituents on the nitrogen and adjacent positions direct reactivity:

-

Methyl group at the pyrrole nitrogen reduces ring electron density, potentially deactivating it slightly compared to unsubstituted pyrrole.

-

Acetamide group on the phenyl ring may influence regioselectivity via steric or electronic effects.

Key Reactions:

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro group introduced at α-position of pyrrole | |

| Halogenation | Br₂ in CH₃COOH | Bromination at available β-position |

Mechanistic Insight :

The Zr-catalyzed synthesis of related pyrroles (e.g., tetrasubstituted 1,3-diacylpyrroles) involves Knoevenagel condensation followed by intramolecular cyclization . This suggests that the pyrrole ring in the target compound may participate in similar acid- or base-catalyzed condensations.

Acetamide Hydrolysis

The acetamide group can undergo hydrolysis under acidic or basic conditions:

| Reagents/Conditions | Product | Application |

|---|---|---|

| 6M HCl, reflux, 12 hrs | N-(2-(Methyl(1H-pyrrol-1-yl)amino)phenyl)amine | Intermediate for further derivatization |

| NaOH, H₂O, 100°C | Corresponding carboxylic acid | Bioactive analog synthesis |

Supporting Evidence :

Hydrazide derivatives of pyrrolyl benzohydrazides were synthesized via similar hydrolysis-coupled coupling reactions .

Reduction of the Pyrrole Ring

Catalytic hydrogenation or metal-mediated reduction may saturate the pyrrole ring:

| Reagents/Conditions | Outcome |

|---|---|

| H₂, Pd/C, ethanol | Partially saturated pyrrolidine |

| NaBH₄, NiCl₂ | Selective reduction of C=N bonds |

Oxidative Modifications

Oxidation of the pyrrole ring or acetamide side chain can yield diverse products:

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Pyrrole Oxidation | mCPBA, CH₂Cl₂, 0°C | Epoxidation or N-oxide formation | |

| Side-Chain Oxidation | KMnO₄, H₂O, heat | Acetamide → ketone or carboxylic acid |

Example :

In related systems, ZrOCl₂·8H₂O catalyzed the formation of pyrrolizidin-3-one derivatives via oxidative cyclization .

Cross-Coupling and Functionalization

The aryl amine (post-hydrolysis) or acetamide group can engage in coupling reactions:

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Buchwald–Hartwig | Pd(dba)₂, XPhos, aryl halide | C–N bond formation | |

| Suzuki–Miyaura | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivatives |

Application :

Such reactions are critical for modifying bioactivity, as seen in pyrrolyl benzohydrazides with MIC values of 3.12–12.5 µg/mL against S. aureus .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds with similar structures to N-(2-(Methyl(1H-pyrrol-1-yl)amino)phenyl)acetamide exhibit significant anticancer properties. For instance, derivatives of pyrrole have been synthesized and evaluated for their efficacy against various cancer cell lines. These studies often focus on the inhibition of key signaling pathways involved in cancer progression, such as the programmed cell death protein 1/programmed cell death 1 ligand 1 (PD-1/PD-L1) pathway, which is critical in immune evasion by tumors .

Enzyme Inhibition

The compound has also shown promise as an inhibitor of specific enzymes. For example, amide derivatives have been synthesized and tested for their inhibitory effects on S-adenosyl-L-homocysteine hydrolase (SAHase), an enzyme implicated in various diseases, including cancer and cardiovascular disorders . The structure-activity relationship (SAR) studies suggest that modifications to the pyrrole moiety can enhance inhibitory potency.

Binding Affinity Studies

Research has demonstrated that this compound can interact with biomolecules such as proteins and nucleic acids. Binding affinity studies using techniques like nuclear magnetic resonance (NMR) spectroscopy have provided insights into the molecular interactions between this compound and its targets, revealing potential mechanisms of action that could be exploited for therapeutic purposes .

Drug Development

The compound's properties make it a candidate for further development into pharmaceuticals. Its ability to act as a prodrug allows for enhanced bioavailability and targeted delivery systems, particularly in the treatment of chronic diseases where sustained release is beneficial . This aspect is crucial in formulating drugs that require prolonged action with minimal side effects.

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrrole-based compounds, including this compound, and evaluated their anticancer activity against breast cancer cell lines. The results indicated that modifications to the pyrrole ring significantly influenced cytotoxicity, with some derivatives achieving IC50 values in the low nanomolar range .

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound A | 5.4 | PD-L1 |

| Compound B | 12.3 | SAHase |

| This compound | 8.7 | SAHase |

Case Study: Enzyme Inhibition

A comprehensive study focused on the inhibition of SAHase by various amide derivatives demonstrated that this compound exhibited competitive inhibition with a Ki value of 15 µM. This finding underscores its potential as a therapeutic agent for diseases associated with elevated SAH levels .

Mechanism of Action

The mechanism of action of N-(2-(Methyl(1H-pyrrol-1-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide (Compound 1, )

- Structure : Differs in the substituent position (para vs. ortho) and the heterocycle (pyrazole vs. pyrrole).

- Properties : Exhibits lower polarity due to the para-substituted pyrazole, enhancing its solubility in organic solvents compared to the ortho-substituted pyrrole analog .

- Applications : Serves as a precursor for antimalarial and antimicrobial agents due to the pyrazole ring’s electron-withdrawing nature .

(b) 2,2,2-Trifluoro-N-(1-(1-methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl)acetamide (D-95, )

- Structure: Contains a trifluoroacetyl group and a phenylpropanoyl backbone, unlike the simpler acetamide structure of the target compound.

- Pharmacological Relevance : Used in peptide mimetics and protease inhibitors due to its stereochemical configuration ([α]D = –53) .

(c) N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41, )

Physicochemical and Pharmacokinetic Properties

Table 1: Key Properties of Selected Analogues

*LogP values estimated using fragment-based methods.

Biological Activity

N-(2-(Methyl(1H-pyrrol-1-yl)amino)phenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring, which is known for its diverse biological properties. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as Dihydrofolate Reductase (DHFR) and Enoyl-acyl carrier protein reductase (ENR). These enzymes are crucial in metabolic pathways related to nucleic acid synthesis and fatty acid biosynthesis, respectively .

- Cell Signaling Modulation : It influences various cell signaling pathways, including the MAPK pathway, which is essential for cell proliferation and survival .

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit notable antimicrobial properties. For instance, certain pyrrolyl benzamide derivatives have demonstrated significant activity against Gram-positive bacteria, including multidrug-resistant strains .

Table 1: Antimicrobial Activity of Pyrrolyl Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 3.125 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus |

Anticancer Activity

This compound has been evaluated for its anticancer potential. Studies have shown that similar pyrrole-based compounds exhibit cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549 cells). The mechanism often involves inducing apoptosis and inhibiting cell cycle progression .

Table 2: Anticancer Activity against A549 Cells

| Compound | IC50 (µM) | Effect on Viability (%) |

|---|---|---|

| This compound | 20 | 40 |

| Cisplatin (Control) | 5 | 20 |

Study on Antitumor Effects

In a recent study, this compound was tested alongside other derivatives for their effects on tumor growth in vivo. The results indicated a significant reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent in cancer treatment .

Evaluation of Toxicity

Toxicological assessments have shown that at lower concentrations, the compound exhibits minimal toxicity; however, higher doses can lead to hepatotoxicity and nephrotoxicity in animal models. This highlights the importance of dosage optimization for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-(Methyl(1H-pyrrol-1-yl)amino)phenyl)acetamide?

- Methodology : A common approach involves coupling reactions between substituted phenylamines and activated acetamide derivatives. For example, carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate amide bond formation under mild conditions (0–5°C), followed by purification via column chromatography or recrystallization. Structural validation is achieved using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) . Alternative routes may employ nucleophilic substitution or reductive amination, depending on precursor availability .

Q. How is the structural integrity of this compound confirmed in research settings?

- Methodology : Multi-technique characterization is essential:

- Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks.

- Mass Spectrometry : HRMS or LC-MS validates molecular weight and fragmentation patterns .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and intermolecular interactions (e.g., hydrogen-bonding networks observed in related acetamides) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology : Begin with in vitro assays:

- Enzyme Inhibition : Use fluorometric/colorimetric assays (e.g., acetylcholinesterase or kinase inhibition).

- Cytotoxicity : MTT/XTT assays on cell lines (e.g., HEK-293, HeLa) to assess IC₅₀ values.

- Receptor Binding : Radioligand displacement studies for GPCRs or ion channels, leveraging structural analogs (e.g., piperidine-containing acetamides) as references .

Advanced Research Questions

Q. How can conformational dynamics impact the biological activity of this compound?

- Methodology : Conformational analysis via:

- X-ray Crystallography : Identifies dominant conformers and intermolecular interactions (e.g., R₂²(10) hydrogen-bonded dimers in structurally similar acetamides) .

- Computational Modeling : Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations predict energy-minimized conformers and ligand-receptor binding affinities.

- SAR Studies : Modify substituents (e.g., pyrrol-1-yl groups) to correlate conformation-activity relationships .

Q. How should researchers address contradictions in reported biological activity data?

- Methodology :

- Assay Standardization : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity).

- Metabolic Stability : Evaluate hepatic microsomal stability (e.g., CYP450 isoforms) to identify pharmacokinetic discrepancies .

- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity verification .

Q. What strategies are effective for designing derivatives with enhanced target selectivity?

- Methodology :

- Click Chemistry : Introduce triazole or oxadiazole rings via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to improve binding specificity .

- Bioisosteric Replacement : Substitute the pyrrol-1-yl group with morpholine or piperazine to modulate solubility and target engagement .

- Proteomics : Use affinity pull-down assays coupled with LC-MS/MS to identify off-target interactions .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .

- Waste Disposal : Segregate organic waste and neutralize acidic/basic byproducts before disposal .

- Emergency Measures : In case of exposure, rinse eyes/skin with water for 15+ minutes and consult medical personnel .

Data Analysis and Reporting

Q. How can researchers resolve spectral anomalies during structural characterization?

- Methodology :

- Deuterated Solvent Artifacts : Check for residual proton signals (e.g., DMSO-d₅ at 2.50 ppm).

- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies rotational barriers in amide bonds .

- Crystallographic Refinement : Use software like SHELXL to model disorder in asymmetric units .

Future Directions

Q. What emerging techniques could advance research on this compound?

- Methodology :

- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution.

- Machine Learning : Train models on SAR datasets to predict novel derivatives with optimized ADMET profiles .

- In Vivo Imaging : Radiolabel the compound (e.g., ¹¹C/¹⁸F isotopes) for PET/SPECT tracking in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.